![molecular formula C18H17N3O2S B2929407 6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-64-3](/img/structure/B2929407.png)
6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole” is a chemical compound with the molecular formula C18H17N3O2S . It’s a complex organic molecule that has potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of [1,3]-Dioxolo[4,5-f]benzodioxole (DBD) fluorescent dyes has been reported, starting from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene . The core units can be prepared in a simple manner, and then the benzene core can be derivatized via lithiation .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a phenylpiperazine group attached to a dioxolobenzothiazole ring . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . It provides information about the structure, chemical names, classification, and more .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has led to the development of novel compounds with the 1,3-benzothiazole core, demonstrating the versatility of this moiety in synthesizing biologically active molecules. For instance, Ahmad et al. (2012) synthesized new series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing their potential as templates for future bioactive compound development due to their moderate to significant antioxidant activities (Ahmad et al., 2012).
Biological Activities and Applications
The biological activities of compounds featuring the benzothiazole and related moieties have been a subject of significant interest. For example:
Antioxidant and Antimicrobial Activities : Compounds derived from benzothiazole structures have demonstrated moderate to significant antioxidant properties, offering potential as leads for developing new therapeutic agents with antioxidant capabilities. Additionally, these compounds have shown promise in antimicrobial studies, indicating their potential in addressing bacterial and fungal infections (Padalkar et al., 2014).
Anticancer Properties : Benzothiazole derivatives have been evaluated for their anticancer activities, particularly against breast cancer cell lines. Some derivatives have exhibited potent inhibitory activity, underscoring the therapeutic potential of these compounds in cancer treatment (Abdelgawad et al., 2013).
Glucosidase Inhibition with Antioxidant Activity : The synthesis of benzimidazole derivatives incorporating piperazine or morpholine has led to compounds that exhibit both antioxidant activities and α-glucosidase inhibitory potential, suggesting their utility in managing oxidative stress and glucose metabolism disorders (Özil et al., 2018).
Direcciones Futuras
The future directions for research on “6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of increasingly potent and selective analogs of A1 for both research and therapeutic purposes has been suggested .
Mecanismo De Acción
Target of Action
The primary targets of 6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction leads to the inhibition of these enzymes .
Biochemical Pathways
The inhibition of HDACs and APAHs affects the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound’s molecular weight is 33941, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
The result of the compound’s action is the inhibition of HDACs and APAHs, leading to disruption of polyamine metabolism and potentially affecting biofilm formation . This could have significant implications for the treatment of infections caused by P. aeruginosa .
Propiedades
IUPAC Name |
6-(4-phenylpiperazin-1-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-4-13(5-3-1)20-6-8-21(9-7-20)18-19-14-10-15-16(23-12-22-15)11-17(14)24-18/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVIBHBAFSZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)
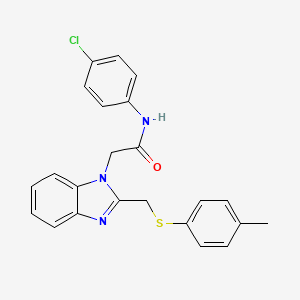

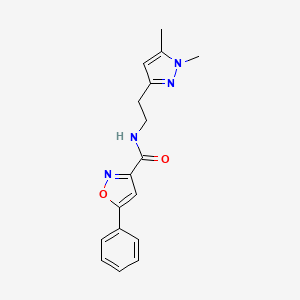
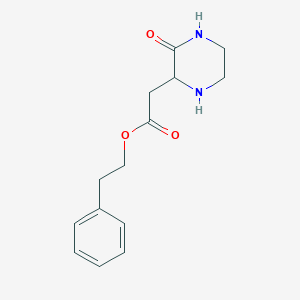


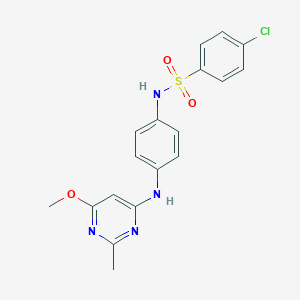
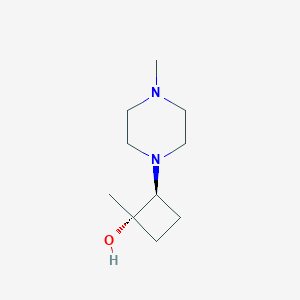

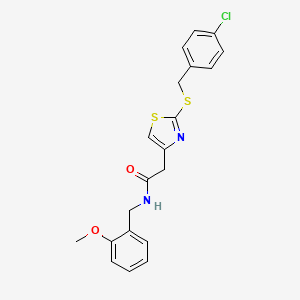


![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)
